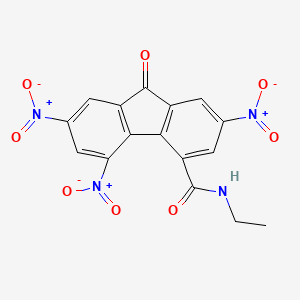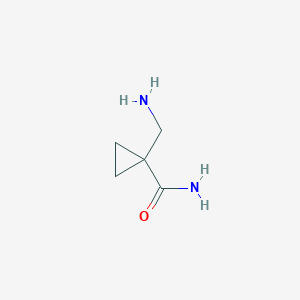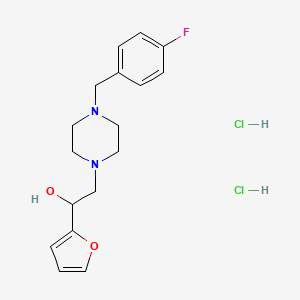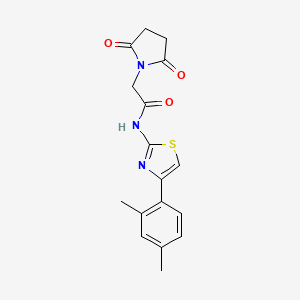
2-((6-(4-Bromophenyl)pyridazin-3-yl)thio)-1-morpholinoethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((6-(4-Bromophenyl)pyridazin-3-yl)thio)-1-morpholinoethanone is a useful research compound. Its molecular formula is C16H16BrN3O2S and its molecular weight is 394.29. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Analgesic and Anti-inflammatory Properties :
- Takaya et al. (1979) synthesized various 2-alkyl- or 2-alkenyl-4-alkoxy-5-(substituted amino)-3(2H)-pyridazinones, finding that compounds like 4-ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinone showed promising analgesic and anti-inflammatory activities, surpassing aminopyrine and phenylbutazone in efficacy and toxicity (Takaya, Sato, Terashima, Tanizawa, & Maki, 1979).
Synthesis and Evaluation of Derivatives :
- Demchenko et al. (2015) worked on synthesizing new [1,3]Thiazolo[4,5-d]pyridazin-4(5H)-ones, which included morpholino derivatives. These compounds were tested for analgesic and anti-inflammatory activities (Demchenko, Bobkova, Yadlovskiy, Buchtiarova, & Demchenko, 2015).
Antimicrobial Activity :
- Sukuroglu et al. (2012) investigated new 3(2H)-pyridazinone derivatives containing a N’-benzyliden-acetohydrazide moiety for their antibacterial, antifungal, antimycobacterial, and cytotoxic activities. These derivatives, including morpholino variants, exhibited notable antimicrobial activities (Sukuroglu, Onkol, Onurdağ, Akalın, & Şahin, 2012).
Potential in Drug Discovery :
- Pattison et al. (2009) demonstrated the use of 4,5,6-trifluoropyridazin-3(2H)-one as a scaffold for synthesizing various substituted pyridazinone systems, including morpholine derivatives. These have potential applications in drug discovery (Pattison, Sandford, Yufit, Howard, & Miller, 2009).
Use in Antitumor Applications :
- Jin et al. (2015) developed an injectable formulation using block copolymer micelles for hydrophobic antitumor candidate pyridazinone derivatives, including 6-(4-morpholino-3-(trifluoromethyl)phenyl)pyridazin-3(2H)-one, highlighting the potential of these compounds in cancer treatment (Jin, Wang, Tan, He, Peng, Hai, Wu, & Qian, 2015).
作用機序
Mode of Action
The exact mode of action of this compound is not yet fully understood. It is hypothesized that it may interact with its targets, leading to changes in their function. These changes could potentially alter cellular processes, leading to the observed effects of the compound .
Biochemical Pathways
Given the structural similarities to other compounds, it may influence pathways related to oxidative stress and neurotransmission . .
Pharmacokinetics
These properties are crucial for understanding the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of “2-((6-(4-Bromophenyl)pyridazin-3-yl)thio)-1-morpholinoethanone” are currently unknown. The observed effects will depend on the specific targets and pathways that the compound affects .
Action Environment
The action, efficacy, and stability of “this compound” can be influenced by various environmental factors. These can include the pH of the environment, the presence of other molecules or drugs, and the specific characteristics of the target cells .
特性
IUPAC Name |
2-[6-(4-bromophenyl)pyridazin-3-yl]sulfanyl-1-morpholin-4-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrN3O2S/c17-13-3-1-12(2-4-13)14-5-6-15(19-18-14)23-11-16(21)20-7-9-22-10-8-20/h1-6H,7-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYAWQVSOIXNBEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CSC2=NN=C(C=C2)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401329055 |
Source


|
| Record name | 2-[6-(4-bromophenyl)pyridazin-3-yl]sulfanyl-1-morpholin-4-ylethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401329055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
19.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24784655 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
872694-95-6 |
Source


|
| Record name | 2-[6-(4-bromophenyl)pyridazin-3-yl]sulfanyl-1-morpholin-4-ylethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401329055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-benzoyl-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2835562.png)
![2-((8,10-Dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamoyl)phenyl acetate](/img/structure/B2835564.png)
![5-{[(4-chlorophenyl)methyl]sulfanyl}-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H,3H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2835567.png)
![2-(1-benzyl-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl)-N-[4-(methylsulfonyl)phenyl]acetamide](/img/structure/B2835568.png)
![1-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-3-(2-fluorophenyl)urea](/img/structure/B2835570.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2835572.png)




![4-(3-fluoro-4-methoxybenzyl)-6-(3-methylbenzyl)isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2835578.png)
